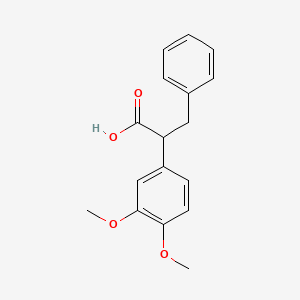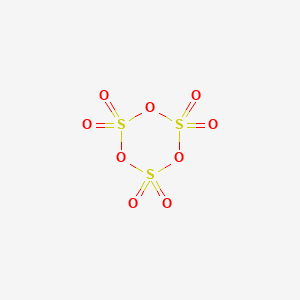![molecular formula C19H20N6O3 B14725358 N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide CAS No. 6638-51-3](/img/structure/B14725358.png)
N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide is a complex organic compound with the molecular formula C19H20N6O3 This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamide, hydrazine, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide typically involves a multi-step process. One common method includes the condensation of 4-acetamidobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-acetamidobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels.
化学反応の分析
Types of Reactions
N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetic acid, while reduction may produce N-[4-[[[(4-acetamidophenyl)methylamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide.
科学的研究の応用
N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its ability to interfere with key biological processes makes it a compound of interest.
類似化合物との比較
Similar Compounds
N-(4-aminophenyl)acetamide: This compound shares a similar acetamide group but lacks the hydrazine and phenyl groups present in N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide.
N-(4-acetyl-2-methylphenyl)acetamide: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to its complex structure, which allows for a diverse range of chemical reactions and potential applications. Its combination of functional groups provides a versatile platform for further chemical modifications and the development of new compounds with enhanced properties.
特性
CAS番号 |
6638-51-3 |
|---|---|
分子式 |
C19H20N6O3 |
分子量 |
380.4 g/mol |
IUPAC名 |
N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C19H20N6O3/c1-13(26)22-17-7-3-15(4-8-17)11-20-24-19(28)25-21-12-16-5-9-18(10-6-16)23-14(2)27/h3-12H,1-2H3,(H,22,26)(H,23,27)(H2,24,25,28) |
InChIキー |
QIDYEEXJPZBKSQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=O)NN=CC2=CC=C(C=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


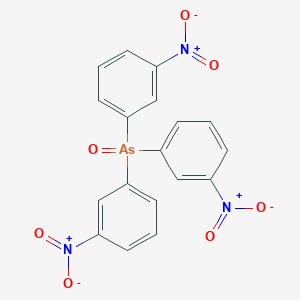

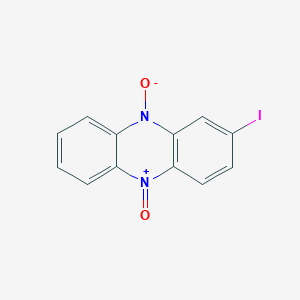
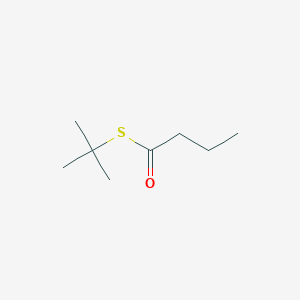
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)
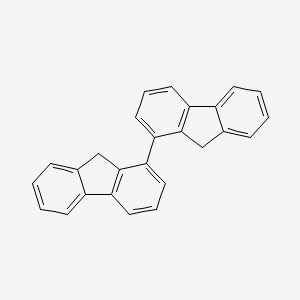
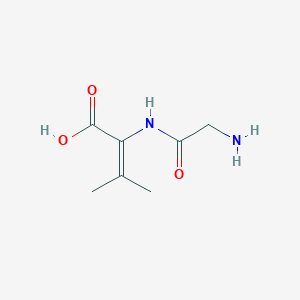


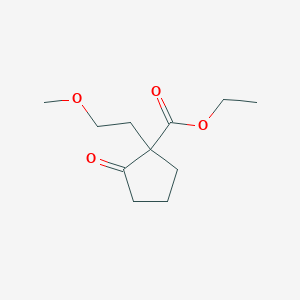
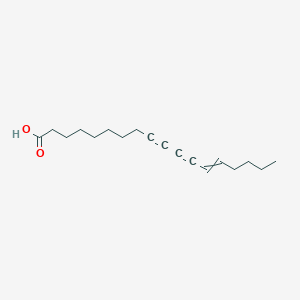
![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
